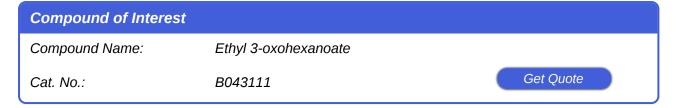


## Health and Safety Profile of Ethyl 3oxohexanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for **Ethyl 3-oxohexanoate** (CAS No. 3249-68-1). The information is compiled and presented to meet the needs of professionals in research, scientific, and drug development fields, with a focus on detailed data, experimental context, and clear visual representations of key concepts.

## **Chemical and Physical Properties**

**Ethyl 3-oxohexanoate** is a colorless to light yellow liquid with a fruity, green, and sweet aroma. [1][2] It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 3-oxohexanoate



Property	Value	Reference(s)
Synonyms	Ethyl butyrylacetate, Ethyl 3- ketohexanoate, 3- Oxohexanoic acid ethyl ester	[2][3]
Molecular Formula	C8H14O3	[2]
Molecular Weight	158.19 g/mol	[4]
Appearance	Colorless to light yellow, clear liquid	[1][2]
Boiling Point	104 °C at 22 mmHg; 95 °C at 15 mmHg	[2][4]
Melting Point	-44 °C	[2][5]
Flash Point	78 °C to 90 °C (closed cup)	[1][4]
Density	Approximately 0.989 g/mL at 25 °C	[4]
Refractive Index	Approximately 1.427 at 20 °C	[4]
Solubility	Slightly soluble in water; soluble in alcohol and fats.	[1]

## **Toxicological Profile**

The toxicological properties of **Ethyl 3-oxohexanoate** have not been fully investigated in publicly available literature.[6] However, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).

In 1999, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7] This evaluation is part of the "WHO Food Additives Series 44." [8] Similarly, EFSA included **Ethyl 3-oxohexanoate** in "Flavouring Group Evaluation 10," concluding that the substances in this group do not give rise to safety concerns at their estimated levels of dietary intake.[9]



Limited quantitative toxicological data is available in the public domain. The known values are summarized in Table 2.

Table 2: Acute Toxicity Data for Ethyl 3-oxohexanoate

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	> 300 mg/kg	[9]
LD50	Mouse	Oral	8000 mg/kg	[9]

Information regarding chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is not detailed in the readily available literature. However, the conclusions of JECFA and EFSA suggest that based on the data they reviewed (which is not fully public), there are no significant concerns in these areas when used as a flavoring agent.

### **Hazard Identification and GHS Classification**

**Ethyl 3-oxohexanoate** is classified as a combustible liquid.[9][10] It may be harmful if swallowed, in contact with skin, or if inhaled.[9][11] It can cause skin, eye, and respiratory tract irritation.[6] Ingestion may lead to gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[6] High concentrations of vapor may cause central nervous system depression.
[6]

Table 3: GHS Hazard Classification for Ethyl 3-oxohexanoate

Hazard Class	Hazard Category	Hazard Statement	Reference(s)
Flammable Liquids	Category 4	H227: Combustible liquid	[10]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[9][11]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	[9][11]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	[9][11]



## Handling, Storage, and Personal Protective Equipment Handling and Storage

Prudent laboratory practices should be followed when handling **Ethyl 3-oxohexanoate**. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[6] Keep containers tightly closed and away from heat, sparks, and open flames.[6]

### **Personal Protective Equipment (PPE)**

To minimize exposure, the following personal protective equipment is recommended:

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
- Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.
- Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[6]

### **First Aid Measures**

In case of exposure, the following first aid procedures should be followed:

- Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention.[6]
- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
- Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

## Fire and Explosion Hazard Data



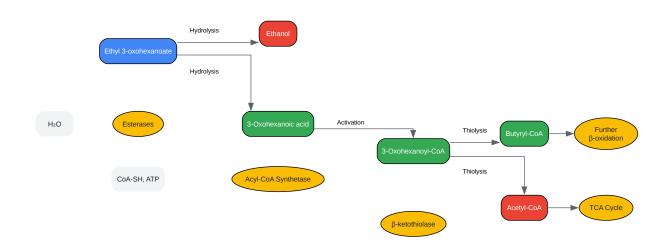
#### Ethyl 3-oxohexanoate is a combustible liquid.[10]

- Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
- Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6] During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.[6]

## **Putative Metabolic Pathway**

While the specific metabolic pathway of **Ethyl 3-oxohexanoate** has not been explicitly detailed in the available literature, a putative pathway can be proposed based on the metabolism of structurally related compounds and general biochemical principles. The metabolism likely proceeds in two main stages: hydrolysis of the ester and subsequent beta-oxidation of the resulting keto acid.

First, the ethyl ester is hydrolyzed by esterases to form 3-oxohexanoic acid and ethanol. The 3-oxohexanoic acid can then enter the beta-oxidation pathway.





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Caption: Putative metabolic pathway of **Ethyl 3-oxohexanoate**.

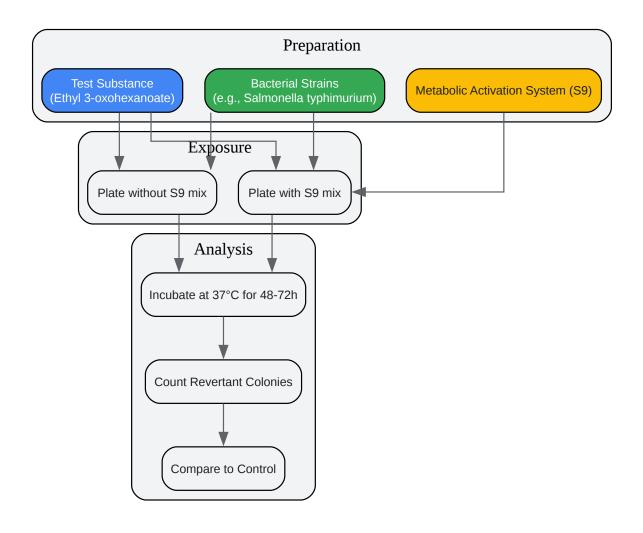
# **Experimental Protocols for Key Toxicological Assays**

Detailed experimental protocols for toxicological studies specifically on **Ethyl 3-oxohexanoate** are not available in the public domain. However, the following sections describe generalized protocols for key genotoxicity assays based on OECD guidelines, which are representative of the methodologies that would be used for its safety assessment.

# Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.





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Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.

### Methodology:

- Strains: At least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect different types of mutations.[1][6]
- Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance.[5]

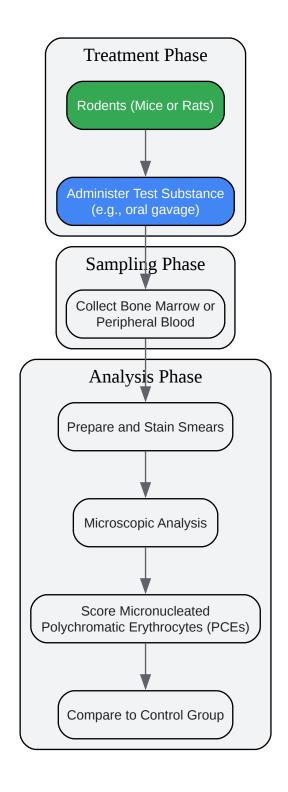


- Exposure: The bacterial strains are exposed to various concentrations of Ethyl 3-oxohexanoate with and without a metabolic activation system (S9 fraction from rat liver).[1]
   [6] This is done using either the plate incorporation or pre-incubation method.[1]
- Incubation: The treated plates are incubated at 37°C for 48-72 hours.[1]
- Analysis: The number of revertant colonies (colonies that have mutated back to a state
  where they can grow on the selective medium) is counted and compared to the number of
  spontaneous revertant colonies on solvent control plates.[1] A significant, dose-dependent
  increase in revertant colonies indicates a mutagenic potential.

# In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus.





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Caption: Generalized workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Methodology:



- Animal Model: Typically, mice or rats are used.[4]
- Dose Administration: The test substance is administered to the animals, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection).[11] A range of doses, a vehicle control, and a positive control are used.[4]
- Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.[5][11]
- Slide Preparation and Staining: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).[5]
- Analysis: The slides are analyzed microscopically to determine the frequency of micronucleated PCEs.[4] A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the control group indicates that the substance induces chromosomal damage.[5]

### Conclusion

**Ethyl 3-oxohexanoate** is a combustible liquid that can be harmful if ingested, inhaled, or in contact with skin. Standard handling precautions and personal protective equipment should be used to minimize exposure. Based on evaluations by JECFA and EFSA, it is not considered a safety concern at current levels of use as a flavoring agent. While detailed toxicological studies are not widely available in the public domain, the overall assessment by regulatory bodies provides a strong indication of its safety under specified use conditions. The putative metabolic pathway involves ester hydrolysis followed by beta-oxidation. For a more in-depth toxicological assessment, specific studies following standardized guidelines such as those from the OECD would be required.

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